![molecular formula C27H29N3O5S2 B2577699 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321848-19-4](/img/structure/B2577699.png)
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a morpholino group, a sulfonyl group, a naphthothiazole group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, 2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Applications
A study has synthesized new 1,2,4-triazole derivatives containing morpholine moiety, demonstrating good to moderate antimicrobial activities against various bacteria and fungi. These compounds, related to the morpholine moiety, could share similarities with the chemical structure , suggesting potential antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Catalytic and Antibacterial Activity
Ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides], potentially sharing a similar sulfonamide moiety, have shown effective catalytic properties for oxidation reactions and exhibited antibacterial properties. This hints at the compound's potential for catalytic applications and antibacterial efficacy (Jhaumeer-Laulloo, Bhowon, & Hosany, 2004).
Anticancer Activity
Research on derivatives and compounds with similar structural features, such as sulfonyl and benzamide groups, has indicated significant anticancer activity. For instance, indapamide derivatives have shown pro-apoptotic activity in melanoma cell lines, suggesting potential anticancer applications for compounds sharing structural similarities (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Photodynamic Therapy Application
A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups and exhibiting high singlet oxygen quantum yield, has been synthesized. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield suggest its utility as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the potential photodynamic therapy applications of similar sulfonyl-containing compounds (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Evaluation for Biological Activities
Compounds with structural motifs similar to "(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This broad spectrum of biological activities suggests potential research applications in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research and development involving this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-18-16-29(17-19(2)35-18)37(32,33)22-11-8-21(9-12-22)26(31)28-27-30(14-15-34-3)24-13-10-20-6-4-5-7-23(20)25(24)36-27/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYQZHVDDWEDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C5=CC=CC=C5C=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

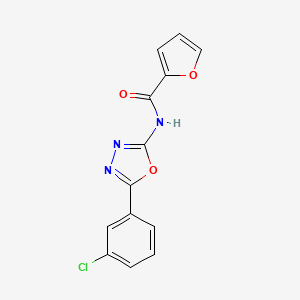
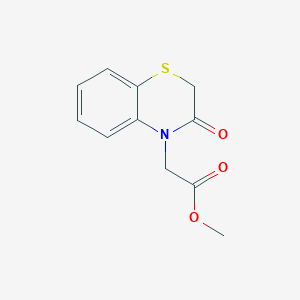
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
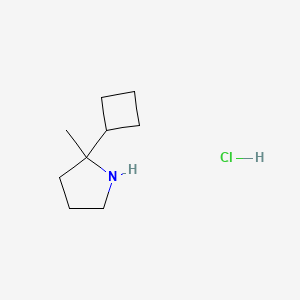
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)
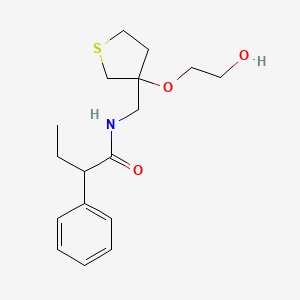
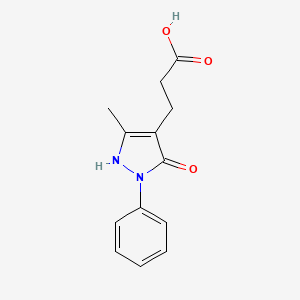
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)
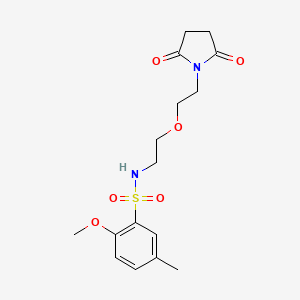
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2577635.png)